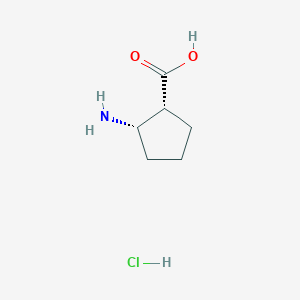

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Vue d'ensemble

Description

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that this compound is a key chiral intermediate in the synthesis of highly potent hepatitis c virus (hcv) ns3/4a protease inhibitors such as asunaprevir and simeprevir . The NS3/4A protease is a crucial enzyme in the life cycle of the hepatitis C virus, making it a primary target for antiviral drugs .

Mode of Action

Given its role in the synthesis of hcv ns3/4a protease inhibitors, it can be inferred that it may interact with the ns3/4a protease, thereby inhibiting the replication of the hepatitis c virus .

Biochemical Pathways

Considering its role in the synthesis of hcv ns3/4a protease inhibitors, it’s likely involved in the hcv life cycle pathway, specifically in the process of viral replication .

Result of Action

Given its role in the synthesis of hcv ns3/4a protease inhibitors, it can be inferred that its action may result in the inhibition of hcv replication, thereby reducing the viral load .

Activité Biologique

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (CACP-HCl) is a β-amino acid characterized by its unique cyclic structure, which significantly influences its biological activity and potential applications in medicinal chemistry. This compound has garnered attention for its role in various biological processes and therapeutic applications.

- Molecular Formula : C6H12ClNO2

- Molecular Weight : 165.62 g/mol

- Purity : Typically ≥95%

- Hazard Classification : Irritant

CACP-HCl interacts with various biological receptors, influencing protein folding and stability. Its conformational rigidity allows it to serve as a building block in the synthesis of peptide analogs, enhancing specificity and reducing side effects in drug development. Notably, it has been identified as a key intermediate in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors, which inhibit viral replication by targeting the protease involved in the HCV life cycle.

1. Neuroprotection

Preliminary studies suggest that CACP-HCl may exhibit neuroprotective effects, potentially safeguarding neuronal cells from damage. This property is crucial for developing treatments for neurodegenerative diseases.

2. Antimicrobial Activity

Research indicates that CACP-HCl possesses antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.

3. Integrin Binding and Cell Adhesion

CACP-HCl has been utilized in the synthesis of cyclic RGD (Arg-Gly-Asp) peptides, which are known to bind integrin receptors involved in cell adhesion processes. These interactions are critical for cellular signaling and can influence cancer metastasis and tissue repair .

Case Study 1: Integrin Ligand Development

In a study involving cyclic peptidomimetics containing CACP-HCl, researchers evaluated their binding affinity to integrin receptors αvβ3 and α5β1. The newly synthesized compounds demonstrated nanomolar affinity, indicating their potential as therapeutic agents in modulating integrin-related pathways .

| Compound | IC50 (nM) | Binding Affinity |

|---|---|---|

| Cyclo-[RGDfV] | 10 | High |

| Cyclo-[DKP-RGD] | 20 | Moderate |

| Cyclo-[DKP-isoDGR] | 15 | High |

Case Study 2: HCV Inhibition

CACP-HCl derivatives have been synthesized as part of efforts to develop potent inhibitors of HCV NS3/4A protease. These derivatives were shown to effectively inhibit viral replication, suggesting a promising avenue for antiviral drug development.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride serves as a crucial building block in the synthesis of peptide analogues and other bioactive compounds. Its structural similarity to neurotransmitters like GABA (gamma-aminobutyric acid) allows it to modulate neurotransmitter activity, making it a candidate for developing drugs targeting neurological disorders.

1.2 Antimicrobial and Neuroprotective Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity and neuroprotective effects on neuronal cells, suggesting its potential use in treating infections and neurodegenerative diseases.

1.3 Angiotensin-Converting Enzyme (ACE) Inhibitors

Research has demonstrated that hydroxamic derivatives of related cyclohexane and cyclopentane carboxylic acids can act as ACE inhibitors, which are critical in managing hypertension and heart failure.

Chemical Synthesis

2.1 Synthesis Methods

The synthesis of this compound typically involves several methods, including hydrogenation reactions under controlled temperatures (20°C to 50°C) and pressures (1 to 10 atm) using solvents like ethanol or methanol. The compound's ability to act as an intermediate in peptide synthesis further underscores its utility in organic chemistry.

2.2 Heterocyclic Compound Formation

This compound is also utilized as a precursor for synthesizing various heterocyclic compounds, enhancing its versatility in chemical applications.

Biochemical Research

3.1 Molecular Interaction Studies

Research into the interaction of this compound with biological receptors has revealed its potential role in influencing protein folding and stability. This property is vital for understanding molecular dynamics and designing biomimetic materials.

3.2 Zwitterionic States and Hydrogen Bonding

X-ray crystallography studies have provided insights into the zwitterionic states and hydrogen bonding capabilities of this compound, which are crucial for drug design and development.

Propriétés

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926072 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128110-37-2, 18414-30-7 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.